1-(3,4-Difluorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(3,4-Difluorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic organic compound. Its structure includes a pyrazinone core, substituted with difluorophenyl and methoxyphenyl groups. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the difluorophenyl and methoxyphenyl groups can be done via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield more oxidized derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
1-(3,4-Difluorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways.
Medicine: Exploration as a potential therapeutic agent.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one: can be compared with other pyrazinone derivatives or compounds with similar substituents.
Uniqueness
Structural Features: The combination of difluorophenyl and methoxyphenyl groups might confer unique properties, such as specific binding affinities or reactivity.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-25-16-5-3-2-4-12(16)11-22-17-18(24)23(9-8-21-17)13-6-7-14(19)15(20)10-13/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXRKIPIBJIYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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